N-({[2,2'-bifuran]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
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Overview
Description
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of bifuran and cyclohexenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the reaction of bifuran derivatives with cyclohexenyl ethylamine under controlled conditions. The reaction is carried out in the presence of oxalyl chloride, which facilitates the formation of the oxalamide linkage. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyclohexenyl group can be reduced to cyclohexyl, altering the compound’s properties.
Substitution: Functional groups on the bifuran or cyclohexenyl moieties can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones, bifuran diones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The cyclohexenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The oxalamide linkage provides stability and rigidity to the molecule, allowing it to maintain its structural integrity under physiological conditions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar in structure but with a methoxyphenyl group instead of bifuran.
Cyclohex-1-en-1-yl acetate: Contains the cyclohexenyl group but lacks the bifuran and oxalamide linkages.
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the presence of both bifuran and cyclohexenyl groups, which confer distinct chemical and biological properties. The oxalamide linkage adds further stability and potential for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide, with the CAS number 2034491-37-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bifuran moiety and an ethylenediamine backbone, which contributes to its unique biological properties. The molecular formula is C19H22N2O4 with a molecular weight of 342.4 g/mol .
Property | Value |
---|---|
Molecular Formula | C19H22N2O4 |
Molecular Weight | 342.4 g/mol |
CAS Number | 2034491-37-5 |
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The bifuran structure may enhance binding affinity to certain protein targets, influencing signaling pathways related to:
- Neurotransmitter modulation : Potential interaction with metabotropic glutamate receptors (mGluRs), which are crucial in regulating synaptic plasticity and cognitive functions .
- Antioxidant activity : Compounds containing bifuran moieties have shown promise in scavenging free radicals and reducing oxidative stress .
1. Antioxidant Properties
Studies have demonstrated that this compound exhibits significant antioxidant activity. This property is vital for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
3. Neuroprotective Effects
Given its potential interaction with neurotransmitter systems, there is growing interest in its neuroprotective capabilities. Research on similar compounds has indicated that they may help mitigate neurodegeneration by enhancing synaptic function and reducing excitotoxicity .
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of various bifuran derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro when exposed to oxidative stressors .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of bifuran derivatives in animal models of neurodegeneration. The study found that administration of the compound improved cognitive function and reduced markers of oxidative stress in the brain .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-18(20-11-10-14-5-2-1-3-6-14)19(23)21-13-15-8-9-17(25-15)16-7-4-12-24-16/h4-5,7-9,12H,1-3,6,10-11,13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOWFNSLYNYHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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